molecular formula C20H42O2 B1630780 1,20-Eicosanediol CAS No. 7735-43-5

1,20-Eicosanediol

Cat. No.: B1630780
CAS No.: 7735-43-5
M. Wt: 314.5 g/mol
InChI Key: PGMMMHFNKZSYEP-UHFFFAOYSA-N
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Description

Safety and Hazards

1,20-Eicosanediol is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Mechanism of Action

Target of Action

1,20-Eicosanediol, also known as Icosane-1,20-diol, is a long-chain fatty alcohol

Biochemical Pathways

The exact biochemical pathways influenced by this compound are not clearly defined in the current literature. Given its classification as a long-chain fatty alcohol, it may be involved in lipid metabolism and signal transduction pathways. More detailed studies are required to map the specific pathways affected by this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,20-Eicosanediol can be synthesized through several organic synthesis methods. One common approach involves the hydrogenation of eicosanoic acid or its derivatives. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale hydrogenation processes. The starting material, eicosanoic acid, is subjected to hydrogenation in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,20-Eicosanediol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further hydrogenate the compound to form saturated hydrocarbons.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Properties

IUPAC Name

icosane-1,20-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h21-22H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMMMHFNKZSYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCO)CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399727
Record name 1,20-Eicosanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,20-Eicosanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7735-43-5
Record name 1,20-Eicosanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7735-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,20-Eicosanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,20-Eicosanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,20-Eicosanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

111 - 112 °C
Record name 1,20-Eicosanediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040982
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Icosane-1,20-diol was synthesized according to Yoon et al., J. Org. Chem. 1973, 38(16), 2786-2792. Briefly, under N2 atmosphere to 25 g eicosanedioic acid 100 ml THF was added. Then 474.5 ml of borane/THF complex was added dropwise over 1.5 hours. The mixture was refluxed over night before 200 ml THF/H2O 1:1 were added dropwise. Under further stirring 100 g NaHCO3 dissolved in 250 ml H2O was added and two hours later 1000 ml H2O was added to the mixture and the precipitate was removed by filtration. At the next day and the day after next a white precipitate was removed by filtration from the mixture, dried and recrystallized from acetic acid ethyl ester. The product was characterized by thin layer chromatography and 1H-NMR.
Quantity
100 mL
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200 mL
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100 g
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250 mL
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1000 mL
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Synthesis routes and methods II

Procedure details

Hydrogenation of 10-eicosene-1,20-diol: Two hundred fifty grams of the 10-eicosene-1,20-diol were placed in a twelve liter flask outfitted with a heating mantle, mechanical stirrer, condenser, and nitrogen inlet. Three liters of xylenes were added. Two equivalents each tributylamine and toluenesulfonhydrazide were added. Stirring and nitrogen flow were initiated and the solution slowly heated until the reaction was at reflux. The reaction was refluxed overnight, and then cooled to room temperature. The product, 1,20-eicosanediol, precipitated from solution and was filtered, washing with methanol. The crude product was recrystallized once from methanol, yielding white crystals with a melting point of about 101° C. The product was 99% pure by gas chromatography. IR(KBr): 3419, 3357, 2919, 2848, 1469, 1355, 1321, 1124, 1055, 1034, 999, 969, 722, 610, 502 cm−1; 1H NMR(300 MHz, toluene-d8, elevated temperature): * 3.3 (t, 4H), 1.3 (bd, 36H), 0.5 (m, 2H).
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10-eicosene-1,20-diol
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10-eicosene-1,20-diol
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IR(KBr)
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xylenes
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